molecular formula C8H13Cl2N3O2 B13592509 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride

2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride

Cat. No.: B13592509
M. Wt: 254.11 g/mol
InChI Key: WXOVTVMIRGKPHP-UHFFFAOYSA-N
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Description

2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique pyrano[4,3-d]pyrimidine scaffold, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, such as dicationic molten salts, to facilitate the formation of the pyrano[4,3-d]pyrimidine core .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters and improved yields. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrano[4,3-d]pyrimidines .

Scientific Research Applications

2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride stands out due to its unique combination of biological activities and its potential for diverse chemical modifications. Its ability to inhibit multiple molecular targets makes it a promising candidate for drug development .

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

2-(aminomethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c9-3-7-10-6-1-2-13-4-5(6)8(12)11-7;;/h1-4,9H2,(H,10,11,12);2*1H

InChI Key

WXOVTVMIRGKPHP-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(NC2=O)CN.Cl.Cl

Origin of Product

United States

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